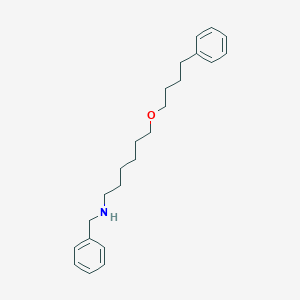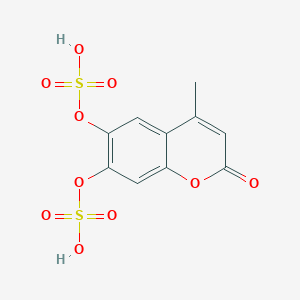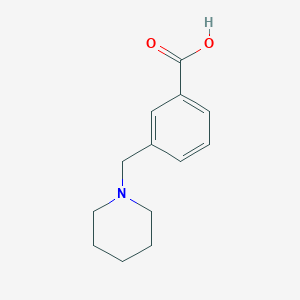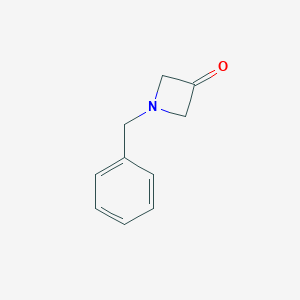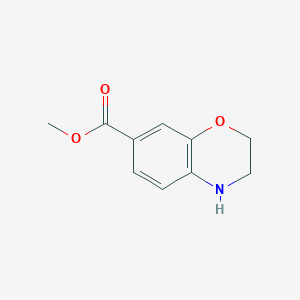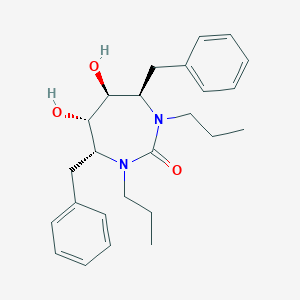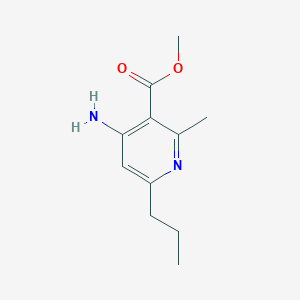
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate, also known as MAPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyridine derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors in the body. It has also been found to modulate the release of certain neurotransmitters, which may contribute to its therapeutic effects.
生化学的および生理学的効果
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to reduce pain by modulating the activity of certain pain receptors in the body. Additionally, it has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations. Its mechanism of action is not yet fully understood, and its effects may vary depending on the specific cell type or tissue being studied.
将来の方向性
There are several future directions for research on Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. More research is needed to determine its effectiveness against different types of cancer and to identify any potential side effects. Additionally, further studies are needed to explore its potential use in other areas, such as pain management and inflammation.
合成法
The synthesis of Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate involves the reaction of 4-cyanopyridine with 2-methyl-6-propyl-1,3-diaminopropane in the presence of methanol and acetic acid. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified using column chromatography to obtain pure Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate.
科学的研究の応用
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Several studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
144291-46-3 |
|---|---|
製品名 |
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate |
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-8-6-9(12)10(7(2)13-8)11(14)15-3/h6H,4-5H2,1-3H3,(H2,12,13) |
InChIキー |
AWQUIKADTYZJPK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C(=N1)C)C(=O)OC)N |
正規SMILES |
CCCC1=CC(=C(C(=N1)C)C(=O)OC)N |
同義語 |
3-Pyridinecarboxylicacid,4-amino-2-methyl-6-propyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




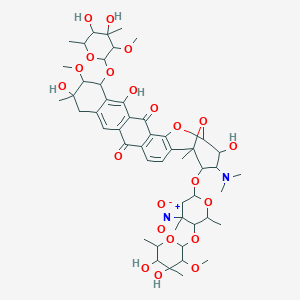
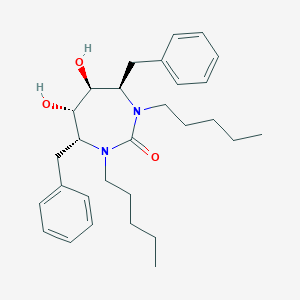
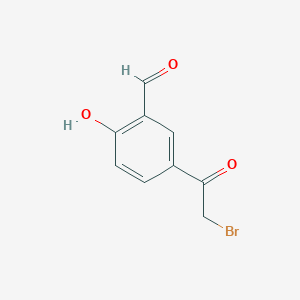
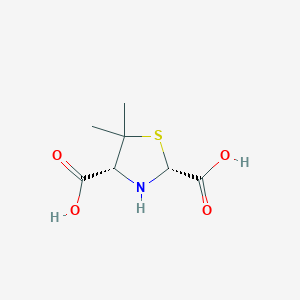
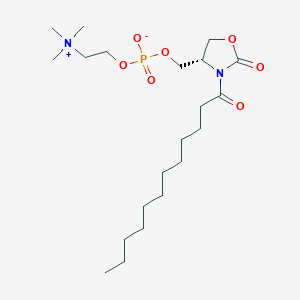
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
